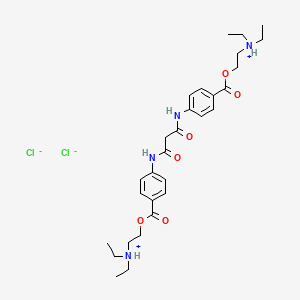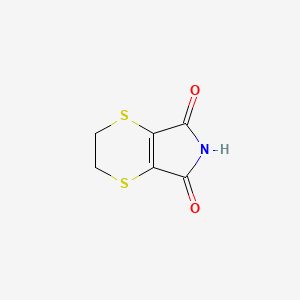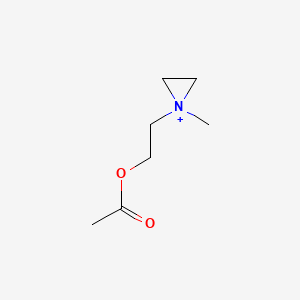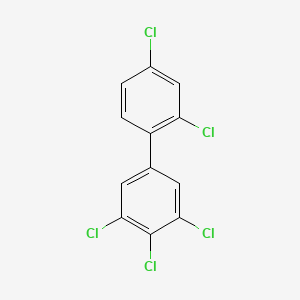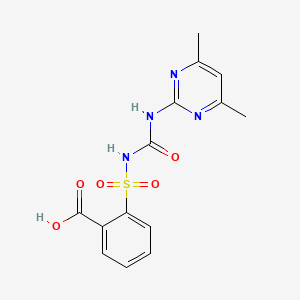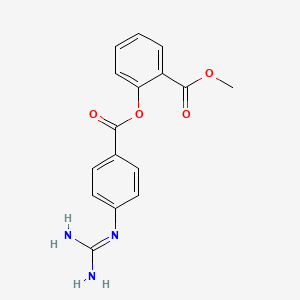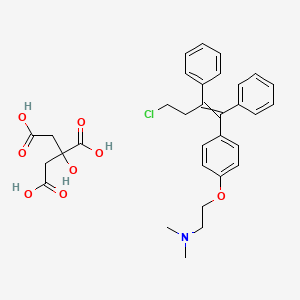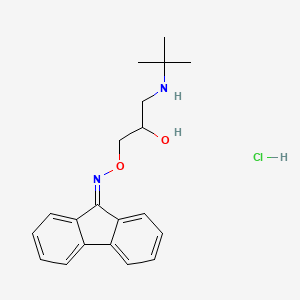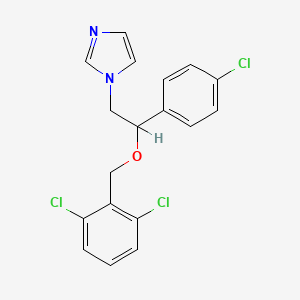
Orconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ORCONAZOLE
Applications De Recherche Scientifique
Antifungal Prophylaxis in Neutropenic Patients
Orconazole, particularly fluconazole and itraconazole, are utilized as antifungal prophylactics in neutropenic patients with hematological malignancies. A meta-analysis comparing the safety and effectiveness of these drugs revealed that itraconazole is more effective in preventing fungal infections but has more adverse effects, limiting its use (Vardakas, Michalopoulos, & Falagas, 2005).
Treatment of Systemic and Superficial Fungal Infections
Orconazole, particularly fluconazole and itraconazole, have been significant in treating opportunistic and endemic fungal infections. Their safety profile is better compared to amphotericin B and ketoconazole. However, issues like treatment difficulty and emerging drug resistance remain concerns (Sheehan, Hitchcock, & Sibley, 1999).
In Vitro Studies and Clinical Efficacy
Fluconazole has shown promise in treating various forms of candidiasis and cryptococcosis, with clinical trials indicating its efficacy in oropharyngeal, esophageal, and disseminated forms of these infections. Its properties, such as metabolic stability and high water solubility, contribute to its therapeutic activity (Grant & Clissold, 1990).
Resistance Mechanisms
There's evidence showing that resistance to azole antifungal agents in Candida albicans, particularly fluconazole, involves specific multidrug transporters. This discovery is crucial for understanding and addressing clinical resistance in treatments (Sanglard et al., 1995).
Influence on Steroid Production
Ketoconazole, an imidazole derivative chemically related to orconazole, has been shown to significantly influence steroid production. This aspect is vital in understanding the broader effects of these compounds beyond their antifungal properties (Sonino, 1987).
Fluconazole Resistance in Cryptococcus Species
A systematic review revealed that prolonged use of fluconazole could lead to resistance in Cryptococcus species, especially in cases of relapsed cryptococcosis. This insight highlights the need for careful use and monitoring of fluconazole resistance (Bongomin, Oladele, Gago, Moore, & Richardson, 2018).
Pharmacology and Clinical Use
Orconazole agents, including fluconazole, itraconazole, voriconazole, and posaconazole, have different pharmacological profiles, drug interactions, and adverse events. Their specific indications and effectiveness against various fungi have been summarized in clinical trials (Zonios & Bennett, 2008).
In Vitro Antifungal Effects
Studies have examined the antifungal effects of fluconazole in vitro, providing insights into its activity against pathogenic fungi and its interaction with fungal cell membranes. This information helps in understanding the drug's mechanism of action and potential efficacy in vivo (Odds, Cheesman, & Abbott, 1986).
Propriétés
Numéro CAS |
66778-37-8 |
|---|---|
Nom du produit |
Orconazole |
Formule moléculaire |
C18H15Cl3N2O |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2 |
Clé InChI |
PBNSEYNKZBMLLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



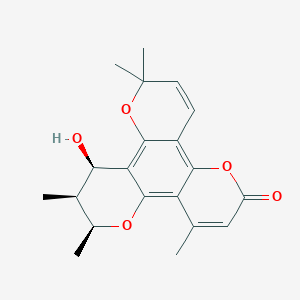
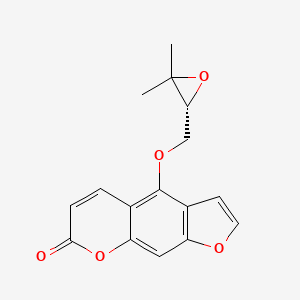
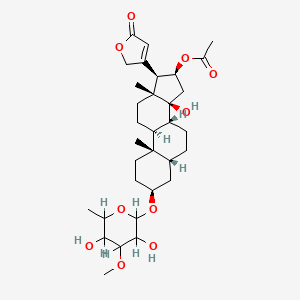
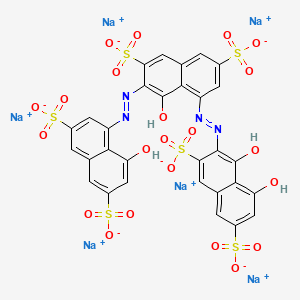
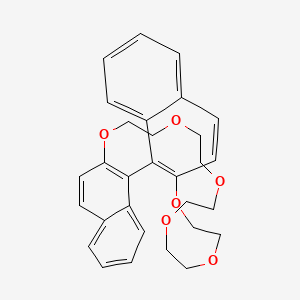
![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)
